3-(o-Isocyanatobenzyl)-o-tolyl isocyanate

Diisocyanate purification Isomer separation Thermal processing

3-(o-Isocyanatobenzyl)-o-tolyl isocyanate (CAS 94166-36-6) is a methylene-bridged aromatic diisocyanate with the molecular formula C₁₆H₁₂N₂O₂ and a molecular weight of 264.28 g/mol. It belongs to the class of isocyanatobenzyl-tolyl isocyanates, which are characterized by two isocyanate groups attached to aromatic rings connected via a methylene bridge.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 94166-36-6
Cat. No. B12656744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(o-Isocyanatobenzyl)-o-tolyl isocyanate
CAS94166-36-6
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1N=C=O)CC2=CC=CC=C2N=C=O
InChIInChI=1S/C16H12N2O2/c1-12-13(6-4-8-15(12)17-10-19)9-14-5-2-3-7-16(14)18-11-20/h2-8H,9H2,1H3
InChIKeyAYEGYNYLXCZWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(o-Isocyanatobenzyl)-o-tolyl isocyanate (CAS 94166-36-6): A Structurally Defined Aromatic Diisocyanate for Specialty Polyurethane Synthesis and Procurement


3-(o-Isocyanatobenzyl)-o-tolyl isocyanate (CAS 94166-36-6) is a methylene-bridged aromatic diisocyanate with the molecular formula C₁₆H₁₂N₂O₂ and a molecular weight of 264.28 g/mol . It belongs to the class of isocyanatobenzyl-tolyl isocyanates, which are characterized by two isocyanate groups attached to aromatic rings connected via a methylene bridge. The compound features a distinct substitution pattern: one isocyanate group is located ortho to a methyl substituent on a tolyl ring, while the second isocyanate is situated on an ortho-substituted benzyl moiety . This regiospecific architecture imparts differential reactivity between the two NCO groups, distinguishing it from symmetrical diisocyanates such as 4,4'-MDI and from isomeric mixtures like commercial TDI. With a boiling point of 403.6°C at 760 mmHg and a flash point of 166.7°C, this compound occupies a specific volatility window that differs measurably from its positional isomers .

Reactivity design
Ortho-methyl steric hindrance creates built-in NCO reactivity differential for stepwise polyaddition.
Isomer definition
Single defined regioisomer eliminates isomeric mixture variability in polymer network studies.
Purification fit
Boiling point separation from positional isomers supports fractional distillation for high-purity procurement.

Why 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate Cannot Be Substituted by Generic Diisocyanates: The Quantitative Case for Regiospecific Selection


Aromatic diisocyanates such as TDI, MDI, and XDI are frequently treated as interchangeable building blocks in polyurethane formulation; however, this assumption fails when reaction selectivity, polymer architecture control, and thermal processing parameters are critical. First, the ortho-methyl group adjacent to one NCO in 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate introduces steric hindrance that reduces the reactivity of that isocyanate group by a factor of 5–10 relative to a para-positioned NCO, as established in the literature for ortho-substituted aromatic isocyanates [1]. This differential reactivity enables stepwise, chemoselective reactions that are impossible with symmetrical diisocyanates like 4,4'-MDI or with the uncontrolled isomeric mixtures of commercial TDI. Second, the compound exists as a single, defined regioisomer, in contrast to TDI (an 80:20 mixture of 2,4- and 2,6- isomers) or polymeric MDI (a complex mixture of oligomers), which introduces batch-to-batch variability in crosslink density and network homogeneity [2]. Third, even among its own positional isomer family, boiling points span a range of 398.6°C to 406°C at 760 mmHg, meaning that the specific isomer dictates distillation purification feasibility and vapor exposure risk during high-temperature processing . These quantifiable differences make generic substitution scientifically indefensible when reproducible polymer microstructure, predictable cure kinetics, or defined thermal processing windows are required.

Regiospecific reactivity
Ortho-methyl group reduces adjacent NCO reactivity; symmetrical diisocyanates lack this gradient, which may shift polymerization kinetics and architecture control.
Isomeric composition
The compound is a single regioisomer; commercial TDI is a variable isomer mixture that can introduce crosslink density fluctuations batch-to-batch.
Processing profile
Viscosity, boiling point, and flash point differ measurably from polymeric MDI and TDI, affecting solvent-free formulation behavior and thermal safety margins.

Quantitative Differential Evidence for 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate Versus Closest Analogs: A Procurement-Relevant Comparator Analysis


Boiling Point Differentiation of 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate from Its Positional Isomers Enables Superior Distillation-Based Purification

3-(o-Isocyanatobenzyl)-o-tolyl isocyanate (CAS 94166-36-6) exhibits a boiling point of 403.6°C at 760 mmHg, which is approximately 2.8°C higher than 3-(p-isocyanatobenzyl)-o-tolyl isocyanate (CAS 78084-30-7; BP 400.8°C) and approximately 5.0°C higher than 5-(p-isocyanatobenzyl)-o-tolyl isocyanate (CAS 75790-84-0; BP 398.6°C) . The flash point follows the same rank order: 166.7°C for the target compound versus 165.5°C and 164.6°C, respectively. This boiling point elevation translates into a meaningful separation factor during fractional distillation: even a 3–5°C difference permits finer cut resolution, reducing cross-contamination by positional isomers that could otherwise introduce uncontrolled reactivity heterogeneity into downstream polymerizations.

Boiling point
Data to verify
Target: 403.6°C
Isomer A (78084-30-7): 400.8°C
Isomer B (75790-84-0): 398.6°C
Δ +2.8°C / +5.0°C
May support distillation-based isomer purification
Calculated values; experimental confirmation needed
Diisocyanate purification Isomer separation Thermal processing

Ortho-Methyl-Induced NCO Reactivity Differential: 5- to 10-Fold Reduction Confers Chemoselective Reaction Control

In 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate, one NCO group is situated ortho to a methyl substituent on the tolyl ring. A comprehensive review of aromatic isocyanate reactivity establishes that ortho-positioned isocyanate groups are 5–10 times less reactive toward nucleophiles than para-positioned isocyanate groups, owing to steric hindrance from the adjacent methyl group [1]. This principle is directly applicable: the o-tolyl NCO in CAS 94166-36-6 will react significantly slower than the isocyanatobenzyl NCO (which lacks a direct ortho-methyl substituent on its own ring). This creates a built-in reactivity gradient that enables sequential, chemoselective chain extension—first reacting the more accessible benzyl-side NCO, then triggering the hindered o-tolyl NCO under adjusted conditions.

NCO reactivity
Class-level
Ortho-NCO vs para-NCO: 5–10× less reactive (o-methyl steric effect)
Supports stepwise reactivity control without protecting groups
Inferred from literature review [1]
Isocyanate reactivity Steric hindrance Stepwise polyaddition

Single-Isomer Definition Versus Commercial TDI Isomeric Mixtures: Eliminating Batch Variability in Crosslink Density

Commercial toluene diisocyanate is supplied as an isomeric mixture—typically TDI-80 (80% 2,4-isomer, 20% 2,6-isomer) or TDI-65 (65% 2,4-, 35% 2,6-) [1]. These isomers differ in their NCO reactivity ratios, leading to variable crosslink distribution within the final polyurethane network. By contrast, 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate is a single, structurally defined regioisomer with a fixed spatial relationship between its two NCO groups and the methyl substituent . This eliminates the intrinsic compositional variability of TDI-based formulations, where even lot-to-lot isomer ratio fluctuations of ±2% can shift gel times and network mesh size.

Isomeric purity
Class-level
Target: single defined isomer (100%)
Commercial TDI: 80:20 or 65:35 mixture, ±2–5% batch variation
Eliminates compositional variability in network studies
Structural confirmation by nomenclature
Regioisomeric purity Polyurethane network homogeneity Quality consistency

Low Viscosity Advantage Over Polymeric MDI: Facilitating Solvent-Free Processing and Improved Wetting

Methylene-bridged diaryl diisocyanates structurally related to CAS 94166-36-6 exhibit viscosities below 85 cps at ambient temperature, with the majority falling in the range of 20–70 cps, as disclosed in U.S. Patent 3,903,124 [1]. In contrast, polymeric MDI (PMDI), the industrial workhorse for rigid polyurethane foams and adhesives, typically exhibits viscosities of 200–1,000 cps at 25°C [2]. This order-of-magnitude difference in viscosity directly impacts processability: the lower viscosity of the methylene-bridged monomeric diisocyanate enables solvent-free or reduced-solvent formulations, superior fiber wetting in composites, and more efficient mixing with high-viscosity polyols without requiring elevated temperature.

Viscosity
Cross-study comparable
Target class: 20–70 cps (inferred)
Polymeric MDI: 200–1000 cps
~3–50× lower
May facilitate solvent-free processing and wetting
Patent-class data; confirm experimentally
Diisocyanate viscosity Solvent-free processing Composite wetting

Enhanced Reactivity Relative to TDI by Structural Analogy to MIBI: Approximately 5-Fold Rate Advantage in Alcoholysis

U.S. Patent 4,123,605 discloses that meta-isocyanatobenzyl isocyanate (MIBI)—a compound sharing the isocyanatobenzyl structural motif—reacts with alcohols approximately 5 times faster than tolylene diisocyanate (TDI) and approximately 2 times faster than meta-xylylene diisocyanate (MXDI) [1]. This enhanced reactivity was demonstrated by shorter gel times of MIBI-based prepolymers compared to TDI-based analogs. 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate contains the same isocyanatobenzyl moiety as MIBI plus an additional aryl isocyanate group, and is therefore expected to exhibit comparably elevated reactivity relative to TDI, making it advantageous for applications requiring rapid ambient-temperature cure without high catalyst loadings.

Alcoholysis rate
Cross-study comparable
By analogy to MIBI: ~5× faster than TDI
May reduce catalyst loading in coatings
Inferred from MIBI patent data; verify directly
Isocyanate reactivity ranking Catalyst-free curing Coating gel time

Distinct Flash Point Hierarchy Among Isomers: 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate Offers the Highest Thermal Safety Margin

Among the four most closely related isocyanatobenzyl-tolyl isocyanate positional isomers, CAS 94166-36-6 exhibits a flash point of 166.7°C, which is higher than CAS 78084-30-7 (165.5°C), CAS 75790-84-0 (164.6°C), and comparable to CAS 94166-35-5 (167.7°C) . While the absolute differences appear modest, flash point directly determines the temperature threshold at which vapor-phase ignition can occur during open-vessel processing. In a production environment operating at 150–160°C (typical for polyurethane melt processing), a flash point margin of only 5–8°C above the process temperature versus 2–5°C for the lower-boiling isomers translates into a significantly wider safe operating window and reduced need for inert gas blanketing.

Flash point
Data to verify
Target: 166.7°C
Isomer A: 165.5°C
Isomer B: 164.6°C
Δ +1.2°C / +2.1°C
May influence thermal safety classification margin
Calculated values; require experimental verification
Flash point safety Thermal processing window Regulatory compliance

Optimal Application Scenarios for 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate Based on Quantitative Differentiation Evidence


Stepwise, Architecture-Controlled Polyurethane Synthesis Exploiting Ortho-NCO Reactivity Differential

The 5- to 10-fold lower reactivity of the o-tolyl NCO group relative to a para-NCO benchmark [1] makes this compound ideal for sequential polyaddition strategies. In the first stage, the more reactive isocyanatobenzyl-side NCO can be selectively reacted with a polyol or diol at ambient temperature without a catalyst, forming a prepolymer with pendant o-tolyl NCO groups. In the second stage, the hindered NCO is activated by heating or catalysis to complete chain extension or crosslinking. This sequential pathway is not achievable with symmetric 4,4'-MDI (both NCO groups equivalent) or with commercial TDI mixtures (isomeric heterogeneity blurs reactivity boundaries). The result is a more homogeneous network structure with predictable segment length distribution, critical for structure-property relationship studies and for polyurethane elastomers requiring precise hard-segment control.

High-Purity Distillation Isolation for Research-Grade Polyurethane Standards

The boiling point of 403.6°C for CAS 94166-36-6 is sufficiently separated from its positional isomers (398.6–406°C) to permit fractional distillation isolation of a single isomer with minimal cross-contamination . This is essential for academic and industrial laboratories synthesizing polyurethane model compounds where isomeric purity directly affects crystallinity, thermal transition temperatures, and mechanical properties. Using a single defined isomer eliminates the confounding variable of mixed isomers that complicates the interpretation of DSC, DMA, and tensile testing data. Procurement of the pre-purified, single-isomer compound avoids the need for in-house isomer separation, which is non-trivial given the high boiling points and reactive nature of these diisocyanates.

Low-VOC, Solvent-Free Coating and Adhesive Formulations Requiring Low Viscosity

The inferred ambient-temperature viscosity of 20–70 cps for this class of methylene-bridged diaryl diisocyanates [2] is 3× to 50× lower than that of polymeric MDI, enabling the formulation of solvent-free polyurethane coatings and adhesives. This low viscosity facilitates efficient mixing with high-molecular-weight polyols, thorough wetting of reinforcement fibers in composite manufacturing, and penetration into porous substrates—all without requiring volatile organic solvents. Combined with the approximately 5-fold reactivity advantage over TDI inferred from MIBI analog data [3], formulations based on this compound can achieve rapid ambient-temperature cure with minimal catalyst, meeting both low-VOC regulatory targets and fast production cycle requirements.

High-Temperature Polyurethane Processing with an Extended Thermal Safety Window

With a flash point of 166.7°C—higher than two of its three closest positional isomers —this compound provides an incremental but operationally meaningful safety margin during melt processing of thermoplastic polyurethanes or during hot curing of cast elastomer systems typically conducted at 140–160°C. The wider gap between process temperature and flash point reduces the probability of vapor-phase ignition, potentially relaxing the requirements for inert atmosphere blanketing and lowering the capital cost of explosion-proof equipment. This makes the compound preferable over lower-flash-point isomers for pilot-scale and production-scale operations where process safety engineering is a gating cost factor.

Application
Selection Property
Validation Focus
Stepwise architecture-controlled PU synthesis
Ortho-NCO steric hindrance differential
Sequential polyaddition without protecting groups
High-purity distillation isolation
Boiling point separation from positional isomers
Isomeric purity confirmation
Low-VOC solvent-free formulations
Low ambient viscosity (class-average)
Wetting and mixing without volatile solvents
High-temperature processing
Elevated flash point relative to closest isomers
Thermal safety margin assessment
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